molecular formula C11H15NOS B7517830 N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B7517830
M. Wt: 209.31 g/mol
InChI Key: JLZXLUPFBSCPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as DMTBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTBH belongs to the class of benzothiophene derivatives, which have been shown to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, studies have suggested that N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may exert its neuroprotective effects through the activation of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can reduce oxidative stress, inflammation, and apoptosis in neuronal cells. Additionally, N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to enhance the activity of various antioxidant enzymes, including superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its ability to exhibit neuroprotective properties. Additionally, N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to be relatively stable and easy to synthesize. However, one limitation of using N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is the potential use of N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its potential applications in other fields, such as cancer research. Finally, more research is needed to determine the safety and toxicity of N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, particularly in humans.

Synthesis Methods

The synthesis of N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be achieved through a multi-step process that involves the reaction of 2-methyl-3-phenylthiophene with dimethylamine and isobutyl chloroformate. The resulting product is then subjected to further reactions to obtain the final compound.

Scientific Research Applications

N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. Studies have shown that N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits neuroprotective properties and can enhance cognitive function. Additionally, N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-12(2)11(13)9-7-14-10-6-4-3-5-8(9)10/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZXLUPFBSCPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CSC2=C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.